

spectroscopic data analysis for 4-Bromo-2-methylbenzonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methylbenzonitrile

Cat. No.: B1267194

[Get Quote](#)

Spectroscopic Analysis of 4-Bromo-2-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **4-Bromo-2-methylbenzonitrile** using fundamental spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The integration of these techniques offers a comprehensive structural elucidation of the molecule, crucial for applications in chemical research and pharmaceutical development.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^[1] It provides information about the molecular weight and elemental composition of a compound. For **4-Bromo-2-methylbenzonitrile** (C_8H_6BrN), the molecular weight is 196.04 g/mol.^{[2][3]}

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for analyzing small organic molecules is Electron Ionization (EI) Mass Spectrometry.^[4]

- **Sample Introduction:** A small, pure sample of **4-Bromo-2-methylbenzonitrile** is introduced into the mass spectrometer. For solid samples, this is often done using a direct insertion probe which is heated to volatilize the sample into the ion source.^[5]
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).^[4] This process ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$), which is also a radical cation.^[5]
- **Fragmentation:** The high energy of EI causes the molecular ion to be in a highly excited state, leading to fragmentation into smaller, characteristic charged fragments and neutral species.^[5]
- **Mass Analysis:** The resulting ions (the molecular ion and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field in the mass analyzer.^[4]
- **Detection:** An electron multiplier detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which is a graph of relative intensity versus m/z .^[4]

Data Analysis and Interpretation

The mass spectrum of **4-Bromo-2-methylbenzonitrile** shows a characteristic pattern due to the presence of a bromine atom. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in approximately a 1:1 ratio. This results in an $M+2$ peak that is nearly equal in intensity to the molecular ion peak.

m/z Value	Assignment	Interpretation
195/197	$[M]^+\bullet$	Molecular ion peaks, showing the characteristic isotopic pattern of bromine.
116	$[M - Br]^+$	Loss of the bromine radical from the molecular ion. This is a common fragmentation pathway.
89	$[C_7H_5]^+$	Further fragmentation, possibly loss of HCN from the $[M - Br]^+$ fragment.

Table 1: Key Mass Spectrometry Data for 4-Bromo-2-methylbenzonitrile.[\[2\]](#)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[\[6\]](#) The frequencies of these vibrations are characteristic of the functional groups present in the molecule.[\[7\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For solid samples like **4-Bromo-2-methylbenzonitrile**, Attenuated Total Reflectance (ATR) is a convenient and common technique.

- **Sample Preparation:** A small amount of the solid **4-Bromo-2-methylbenzonitrile** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[\[7\]](#) No special sample preparation, such as making KBr pellets, is required.
- **Data Acquisition:** An anvil is pressed against the sample to ensure good contact with the crystal. An IR beam is passed through the ATR crystal in such a way that it reflects internally.

The beam penetrates a short distance into the sample at each reflection point. Where the sample absorbs energy, the reflected beam is attenuated.

- **Spectrum Generation:** An interferometer and Fourier transform (FT) are used to generate the infrared spectrum, which plots transmittance or absorbance versus wavenumber (cm^{-1}).^[8] The spectrum for **4-Bromo-2-methylbenzonitrile** was recorded using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat technique.^[2]

Data Analysis and Interpretation

The IR spectrum of **4-Bromo-2-methylbenzonitrile** displays several characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm^{-1})	Vibration Type	Functional Group Assignment
~3000-3100	C-H Stretch	Aromatic C-H
~2920-2980	C-H Stretch	Methyl (CH_3) group
~2225	$\text{C}\equiv\text{N}$ Stretch	Nitrile group
~1600, ~1480	$\text{C}=\text{C}$ Stretch	Aromatic ring
~1000-1200	C-Br Stretch	Aryl-Bromine bond

Table 2: Characteristic Infrared Absorption Bands for 4-Bromo-2-methylbenzonitrile.

The strong absorption band around 2225 cm^{-1} is highly indicative of the nitrile ($\text{C}\equiv\text{N}$) functional group. The bands in the $1480\text{--}1600\text{ cm}^{-1}$ region are characteristic of the carbon-carbon double bonds within the benzene ring. The presence of both aromatic and aliphatic C-H stretching vibrations further confirms the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.^[9] It provides detailed information about

the chemical environment, connectivity, and number of different types of protons (^1H NMR) and carbons (^{13}C NMR) in a molecule.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Approximately 5-10 mg of **4-Bromo-2-methylbenzonitrile** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). A small amount of an internal standard, such as tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.^[3] The solution is then filtered into an NMR tube.
- **Data Acquisition:** The NMR tube is placed into the probe of the NMR spectrometer, which is situated within a strong magnetic field. The sample is irradiated with short pulses of radiofrequency waves.
- **Signal Processing:** The resulting signals (free induction decay, FID) are detected and then converted into a spectrum via a Fourier transform. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Analysis and Interpretation (Predicted)

Disclaimer: Experimental NMR data for **4-Bromo-2-methylbenzonitrile** is not readily available in public databases. The following data is based on NMR prediction software and analysis of similar structures. Chemical shifts are referenced to TMS at 0 ppm.

^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show three distinct signals: one for the methyl group protons and two for the aromatic protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.5	Singlet (s)	3H	Methyl (CH ₃) protons
~7.4-7.6	Multiplet (m)	2H	Aromatic protons (H-5, H-6)
~7.7	Singlet-like (s) or narrow doublet (d)	1H	Aromatic proton (H-3)

Table 3: Predicted ¹H NMR Data for 4-Bromo-2-methylbenzonitrile.

¹³C NMR Spectroscopy

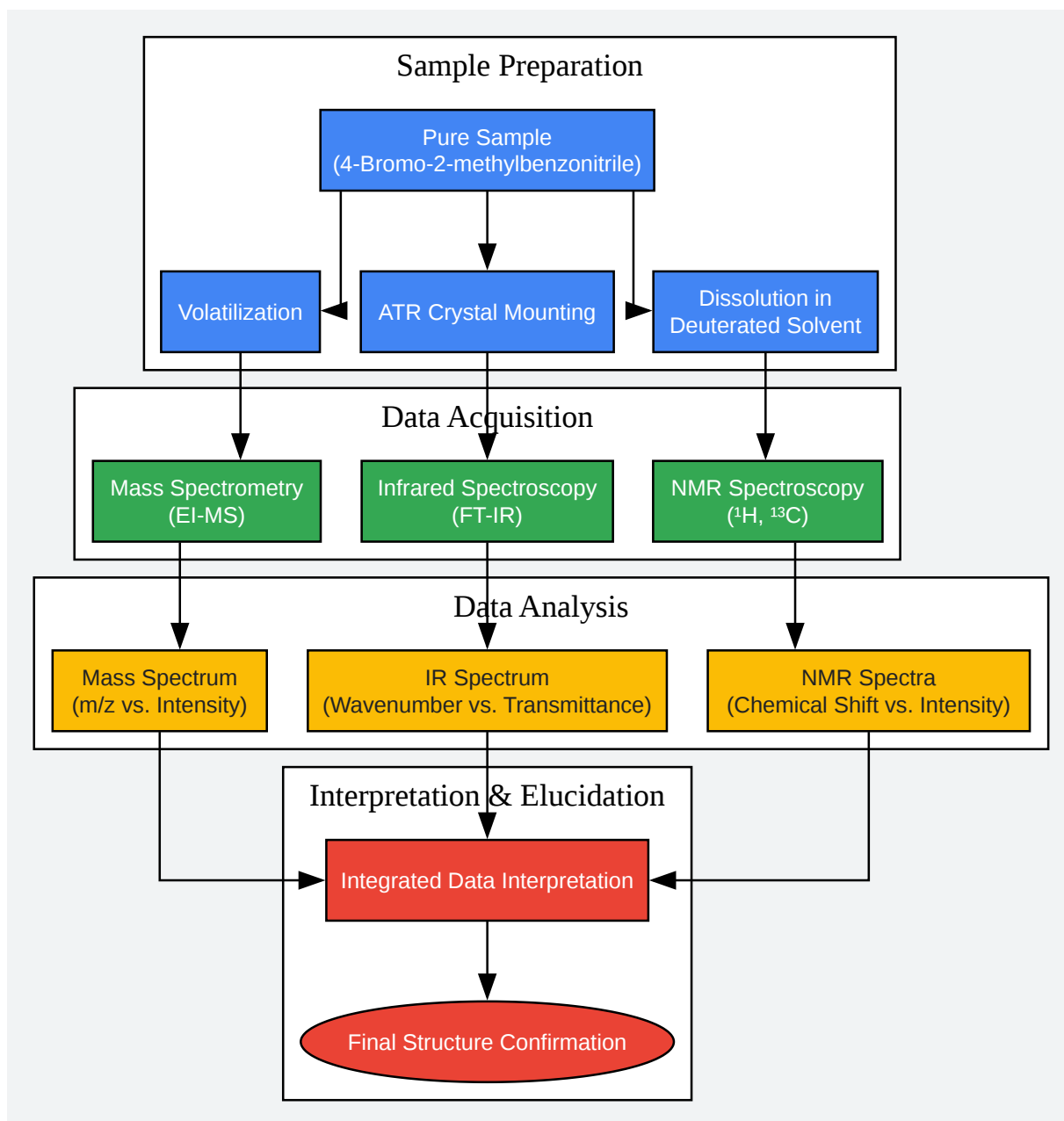
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~20	Methyl Carbon (CH ₃)
~112	Quaternary Carbon (C1)
~118	Nitrile Carbon (C≡N)
~126	Quaternary Carbon (C4)
~130	Aromatic CH (C5)
~132	Aromatic CH (C6)
~133	Aromatic CH (C3)
~142	Quaternary Carbon (C2)

Table 4: Predicted ¹³C NMR Data for 4-Bromo-2-methylbenzonitrile.

Integrated Spectroscopic Analysis Workflow

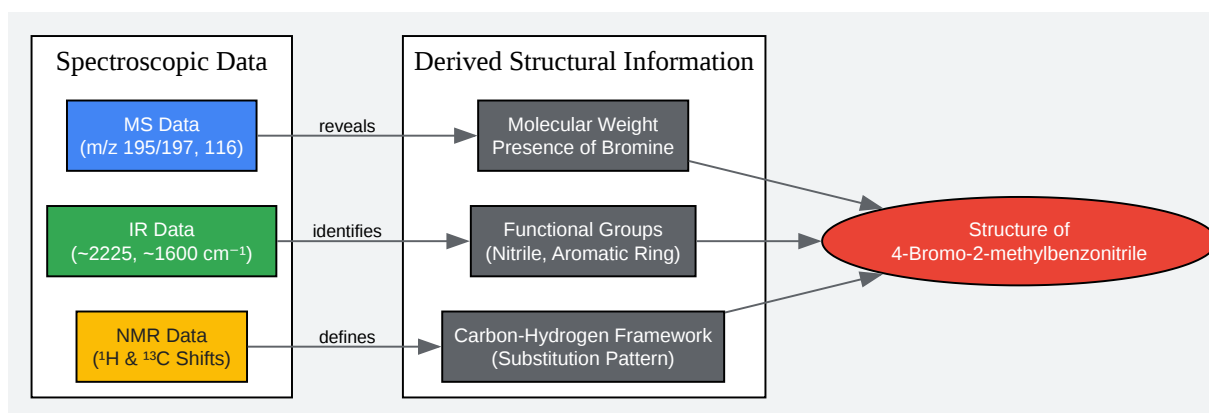
The definitive structure of **4-Bromo-2-methylbenzonitrile** is determined by integrating the data from all three spectroscopic techniques. The workflow for this process, from sample preparation to final structure confirmation, is outlined below.



[Click to download full resolution via product page](#)

Experimental workflow for spectroscopic analysis.

The logical relationship between the data obtained from each technique and the structural features they reveal is crucial for unambiguous identification.



[Click to download full resolution via product page](#)

Logical relationships in spectroscopic data interpretation.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a complete and unambiguous structural determination of **4-Bromo-2-methylbenzonitrile**. MS confirms the molecular weight and the presence of bromine. IR spectroscopy identifies the key nitrile and aromatic functional groups. Finally, NMR spectroscopy elucidates the precise arrangement of atoms, confirming the 1,2,4-substitution pattern on the benzene ring. This integrated analytical approach is fundamental in modern chemistry for the reliable characterization of novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-methylbenzonitrile [wiredchemist.com]
- 2. 4-Bromo-2-methylbenzonitrile | C₈H₆BrN | CID 144267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ブロモ-2-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Bromo-2-methylbenzonitrile (CAS 67832-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-Bromo-2-methylbenzonitrile [webbook.nist.gov]
- 6. 4-methylbenzonitrile Proton Full Spectrum [wiredchemist.com]
- 7. app.nmrium.com [app.nmrium.com]
- 8. 4-Bromo-2-methylbenzoic acid(68837-59-2) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [spectroscopic data analysis for 4-Bromo-2-methylbenzonitrile (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267194#spectroscopic-data-analysis-for-4-bromo-2-methylbenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com